Tert-butyl(3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane
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Overview
Description
Tert-butyl(3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is a complex organic compound with the molecular formula C21H32BNO5. It is characterized by the presence of a tert-butyl group, a methoxy group, and a dimethylsilane group attached to a phenoxy ring, which is further substituted with a dioxaborolan group. This compound is of significant interest in organic synthesis and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane typically involves multiple steps One common route starts with the preparation of the phenoxy intermediate, which is then functionalized with the dioxaborolan groupThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems helps in maintaining the consistency and quality of the product. The choice of raw materials, reaction conditions, and purification techniques are optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The dioxaborolan group can be reduced to form boronic acids.
Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the dioxaborolan group may yield boronic acids .
Scientific Research Applications
Tert-butyl(3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: It can be used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antiviral agents.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of tert-butyl(3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane involves its interaction with specific molecular targets and pathways. The dioxaborolan group can form reversible covalent bonds with biological molecules, making it useful in drug design and development. The phenoxy and dimethylsilane groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl(5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
Compared to similar compounds, tert-butyl(3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is unique due to its combination of functional groups, which impart distinct chemical and physical properties. Its structure allows for versatile reactivity and stability, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C19H33BO4Si |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
tert-butyl-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane |
InChI |
InChI=1S/C19H33BO4Si/c1-17(2,3)25(9,10)22-14-11-12-15(16(13-14)21-8)20-23-18(4,5)19(6,7)24-20/h11-13H,1-10H3 |
InChI Key |
NMPMHZMOPNJSAJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O[Si](C)(C)C(C)(C)C)OC |
Origin of Product |
United States |
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